(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin is a synthetic analog of the naturally occurring peptide bradykinin, which is a nonapeptide involved in various physiological processes, including vasodilation and inflammation. The compound features specific modifications to enhance its biological activity and receptor selectivity. Bradykinin itself has the amino acid sequence RPPGFSPFR and is primarily recognized for its role as a potent vasodilator through interaction with bradykinin receptors (B1R and B2R) .
Bradykinin was first identified in the 1920s and has since been extensively studied for its physiological roles and potential therapeutic applications. The synthetic analog (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin was developed to improve upon the pharmacological properties of bradykinin, particularly in targeting specific receptor subtypes more effectively.
The synthesis of (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The structural modifications include:
The molecular formula for (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin is C50H73N15O11 with a molecular weight of approximately 1046.23 g/mol .
The primary chemical reactions involving (D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin are related to its interactions with bradykinin receptors. Upon binding to these receptors:
Studies employing cryo-electron microscopy have elucidated the intricate details of how bradykinin binds to its receptors and activates intracellular signaling cascades .
(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin acts primarily on B2R and B1R receptors:
Research indicates that modifications in the peptide structure significantly enhance its selectivity and potency at these receptors compared to native bradykinin .
Relevant analyses suggest that structural modifications enhance stability against enzymatic degradation compared to natural bradykinin .
(D-Arg0, Hyp3, D-Phe7, Leu8)-Bradykinin has several potential applications in scientific research:
(D-Arg⁰,Hyp³,D-Phe⁷,Leu⁸)-Bradykinin is synthesized using Solid-Phase Peptide Synthesis (SPPS), which enables precise control over its non-natural amino acid incorporations. Two primary orthogonal protection strategies dominate SPPS:
Automated synthesizers (e.g., CS Bio Co. and Protein Technologies systems) facilitate chain assembly. Coupling reagents like HATU or HBTU enable efficient amide bond formation, while in situ neutralization (e.g., with diisopropylethylamine) minimizes aggregation during Boc-SPPS. For this bradykinin analog, Fmoc-SPPS is preferred due to Hyp³ and D-amino acid incorporation, which are susceptible to acid-induced side reactions [2] [7].
Table 1: SPPS Methodologies for Synthetic Bradykinin Analogs
Strategy | Nα-Protection | Side-Chain Protection | Cleavage/Deprotection | Advantages |
---|---|---|---|---|
Boc/Bzl | Boc (TFA-labile) | Bzl-based (HF-labile) | Strong acids (HF, TFMSA) | High yield for long peptides |
Fmoc/tBu | Fmoc (piperidine-labile) | tBu (TFA-labile) | TFA cocktails | Mild conditions; avoids repetitive acidolysis |
After synthesis, the peptide is cleaved from the resin, purified via reverse-phase HPLC, and characterized by mass spectrometry (MW: 1248.46 g/mol; C₅₇H₈₉N₁₉O₁₃) [1].
The analog incorporates D-arginine at position 0 (N-terminus) and D-phenylalanine at position 7, which are critical for its antagonist profile:
Systematic studies show that D-amino acid substitutions near the cleavage site (e.g., between Phe⁵–Ser⁶) enhance enzymatic resistance. For example, substituting L-Ser⁶ with D-Ser reduces degradation by >80% in collagenase assays. However, substitutions at positions 4, 7, 8, or 9 diminish antagonist potency, indicating site-specific steric requirements [8]. Molecular dynamics simulations reveal that D-Phe⁷ restricts φ and ψ dihedral angles, preventing the C-terminus from adopting the helical fold required for B2 receptor activation [10].
Hyp³ replaces native L-proline at position 3, profoundly impacting conformational stability and receptor engagement:
Table 2: Impact of Hydroxyproline on Peptide-Receptor Interactions
Peptide Motif | Receptor/Integrin | Binding Affinity | Key Interactions |
---|---|---|---|
GFOGER (Collagen) | α1β1 integrin | +++ | Arg²¹⁸–Hyp hydrogen bond |
GFPGER (Collagen) | α1β1 integrin | + | Weaker ionic interaction |
[Hyp³]-Bradykinin analog | B2 receptor | IC₅₀ = 8 nM | H-bond with Asp⁹⁵ |
Key structural and functional differences distinguish this analog from native bradykinin (Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷-Phe⁸-Arg⁹):
Table 3: Pharmacological Profile vs. Native Bradykinin
Parameter | Native Bradykinin | (D-Arg⁰,Hyp³,D-Phe⁷,Leu⁸)-Bradykinin |
---|---|---|
B1 Receptor | Agonist (EC₅₀ = 1305 nM) | No activity |
B2 Receptor | Agonist (EC₅₀ = 8 nM) | Antagonist (Kᵢ = 1.2 nM) |
Half-life (in vitro) | <1 min | >30 min |
Key Conformation | β-turn at Pro²–Pro³ | Stabilized β-turn at Arg¹–Hyp³ |
CAS No.: 112484-85-2
CAS No.: 10606-14-1